3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid
Description
Properties
IUPAC Name |
3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWWWLVURRLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to form the corresponding cinnamic acid derivative.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Substituent Effects
The biological and physicochemical properties of fluorinated aromatic acids are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Electronic Effects: The 3-F, 4-CF₃ substitution in the target compound creates a strong electron-withdrawing environment, enhancing acidity (pKa ~1.5–2.5) compared to non-fluorinated analogues.
Stereoelectronic Impact of Unsaturation: The α,β-unsaturated system in propenoic acids (e.g., target compound) allows for conjugation, stabilizing the deprotonated form and enhancing reactivity in Michael addition or enzyme inhibition. Saturated analogues (e.g., propionic acid derivatives in ) lack this conjugation, reducing rigidity and possibly metabolic stability.
Para-substituted CF₃ (as in the target compound) optimizes electronic effects without significant steric interference.
Biological Activity
3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as a fluorinated derivative of prop-2-enoic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique fluorinated structure, which may influence its reactivity and interactions with biological systems.
- Molecular Formula : C11H8F4O2
- Molecular Weight : 248.17 g/mol
- CAS Number : 923266-21-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have shown that compounds with similar fluorinated structures exhibit antimicrobial properties. For instance, fluoroacetate and its derivatives can inhibit key metabolic pathways in microorganisms, leading to their growth inhibition. The exact mechanisms in the case of this compound require further investigation but may involve interference with the citric acid cycle or other metabolic pathways .
Enzyme Inhibition
Fluorinated compounds often act as enzyme inhibitors. For example, studies on related compounds have demonstrated their ability to inhibit enzymes involved in metabolic processes. The inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and structural characteristics of the inhibitor .
Study on Fluorinated Compounds
A comprehensive review highlighted the impact of organofluorine compounds on human health and the environment. It was noted that certain fluorinated compounds could disrupt metabolic pathways by mimicking natural substrates or altering enzyme function . This suggests that this compound may exhibit similar disruptive effects.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Fluoroacetate | Highly toxic | Inhibits citrate cycle enzymes |
| (2S,3S)-4-Fluorothreonine | Mild antibiotic activity | Disrupts bacterial metabolism |
| This compound | Potential enzyme inhibitor | Possible interference with metabolic pathways |
Q & A
Q. What are the recommended synthetic routes for 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling fluorinated aromatic precursors with α,β-unsaturated carboxylic acid derivatives. For example:
- Step 1: Start with 3-fluoro-4-(trifluoromethyl)benzaldehyde. Perform a Knoevenagel condensation with malonic acid under acidic catalysis (e.g., pyridine/acetic anhydride) to form the α,β-unsaturated intermediate.
- Step 2: Optimize reaction temperature (typically 80–100°C) and solvent (e.g., DMF or THF) to maximize yield. Monitor by TLC or HPLC for intermediate formation .
- Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >95% is achievable with careful solvent selection .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to assess purity and detect trace impurities (<0.5%) .
- NMR Spectroscopy: ¹⁹F NMR is essential for confirming fluorinated substituents (δ −60 to −70 ppm for CF₃ groups). ¹H/¹³C NMR resolves the α,β-unsaturated double bond (J = 15–16 Hz for trans-configuration) .
- FT-IR: Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do pH and temperature influence the compound’s stability in aqueous solutions, and what degradation products form?
Methodological Answer:
Q. What computational methods can predict the compound’s reactivity and binding interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The α,β-unsaturated carbonyl is highly electrophilic, favoring Michael addition reactions .
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The trifluoromethyl group enhances hydrophobic binding, while the fluorine atom participates in halogen bonding .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
